

Spectroscopic and Mechanistic Analysis of 2,6di-tert-butyl-4-methylphenol (BHT)

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

Cat. No.: B512018

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized for its potent antioxidant properties. It is extensively employed as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of susceptible materials. This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance), detailed experimental protocols for data acquisition, and a visualization of its primary mechanism of action as a free-radical scavenger.

Spectroscopic Data

The structural elucidation and characterization of **2,6-di-tert-butyl-4-methylphenol** are fundamentally reliant on spectroscopic techniques. The following tables summarize the key Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for this compound.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Strong, Sharp	O-H stretch (non-hydrogen bonded)
~2960	Strong	C-H stretch (sp³ C-H)
~1600	Medium	C=C stretch (aromatic)
~1440	Medium	C-H bend (methyl and tert- butyl)
~1235	Strong	C-O stretch (phenol)
~1160	Strong	C-H in-plane bend (aromatic)
~870	Strong	C-H out-of-plane bend (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: CDCl3

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.05	Singlet	2H	Ar-H
~5.01	Singlet	1H	О-Н
~2.27	Singlet	3H	Ar-CH₃
~1.43	Singlet	18H	-C(CH3)3

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl3



Chemical Shift (δ) ppm	Assignment
~152.0	Ar-C-OH
~135.5	Ar-C-C(CH ₃) ₃
~128.0	Ar-C-CH₃
~125.5	Ar-CH
~34.0	-C(CH3)3
~30.0	-C(CH ₃)3
~21.0	Ar-CH₃

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid **2,6-di-tert-butyl-4-methylphenol**.

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., a diamond ATR crystal).

Procedure (ATR Method):

- Sample Preparation: A small amount of crystalline 2,6-di-tert-butyl-4-methylphenol is placed directly onto the ATR crystal.
- Data Acquisition:
 - The pressure arm is lowered to ensure good contact between the sample and the crystal.
 - A background spectrum of the clean, empty ATR crystal is collected.



- The sample spectrum is then recorded. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain the ¹H and ¹³C NMR spectra of **2,6-di-tert-butyl-4-methylphenol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

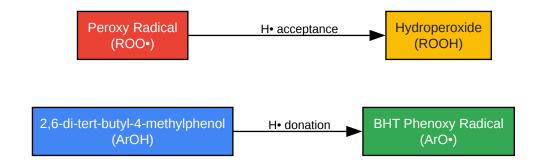
- Sample Preparation:
 - Approximately 5-10 mg of 2,6-di-tert-butyl-4-methylphenol is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - The solution is then transferred to a 5 mm NMR tube.
 - A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming.
 - For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.



- For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
 - The spectrum is phased and the baseline is corrected.
 - The chemical shifts are referenced to the internal standard (TMS).

Mandatory Visualizations Antioxidant Mechanism of 2,6-di-tert-butyl-4methylphenol

The primary role of BHT as an antioxidant is to interrupt the free-radical chain reactions that lead to the oxidation of organic materials. It achieves this by donating its phenolic hydrogen atom to a peroxy radical (ROO•), thereby neutralizing the radical and forming a stable, less reactive phenoxy radical.[1]



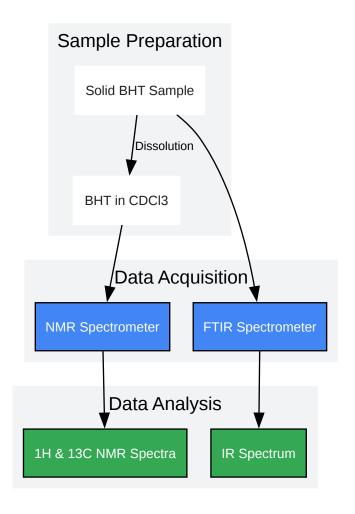
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BHT as a free-radical scavenger.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of **2,6-di-tert-butyl-4-methylphenol** involves sample preparation followed by data acquisition and analysis using IR and NMR spectroscopy.





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Workflow for spectroscopic analysis of BHT.

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References

- 1. Butylated hydroxytoluene Wikipedia [en.wikipedia.org]
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